molecular formula C12H11F3O3 B2815787 1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid CAS No. 1260801-50-0

1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid

Cat. No.: B2815787
CAS No.: 1260801-50-0
M. Wt: 260.212
InChI Key: CVLPYRPQJNGUEU-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative designed for research and development, particularly in medicinal chemistry. The compound integrates a cyclobutane ring, which introduces significant structural rigidity and can enhance binding specificity to biological targets, alongside a 2-(trifluoromethoxy)phenyl substituent . The trifluoromethoxy group is a key pharmacophore, known for its high electronegativity and lipophilicity, which can improve a molecule's metabolic stability and membrane permeability . This combination makes the compound a valuable bifunctional building block for constructing novel molecules in drug discovery projects. Researchers can utilize the carboxylic acid moiety for further synthetic elaboration, such as forming amide bonds, while the strained cyclobutane ring can be used to explore structure-activity relationships and modulate the physicochemical properties of lead compounds . The structural features of this compound are analogous to those found in advanced pharmaceutical intermediates, suggesting potential utility in the synthesis of protease inhibitors, receptor antagonists, and other biologically active molecules . This product is intended for research purposes only in laboratory settings. It is not classified as a medicine or drug and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)18-9-5-2-1-4-8(9)11(10(16)17)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLPYRPQJNGUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260801-50-0
Record name 1-(2-(trifluoromethoxy)phenyl)cyclobutanecarboxylic acid
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Preparation Methods

The synthesis of 1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid serves as a versatile building block for creating complex organic molecules. Its unique trifluoromethoxy group allows for various chemical transformations, including:

  • Oxidation : Converting the hydroxy group into ketones or aldehydes.
  • Reduction : Transforming the carboxylic acid into alcohols.
  • Substitution Reactions : Engaging in nucleophilic substitutions to introduce new functional groups.

Biology

The compound has been investigated for its potential biological activities. Studies suggest it may interact with biomolecules, influencing various biological pathways. Its lipophilic nature due to the trifluoromethoxy group enhances its ability to penetrate biological membranes, making it a candidate for further biological evaluation.

Medicine

Research into the therapeutic properties of this compound has shown promise in areas such as:

  • Anti-inflammatory Activity : Potential applications in treating inflammatory diseases.
  • Anticancer Properties : Investigated for efficacy against certain cancer cell lines.

Case studies have highlighted its potential as a lead compound for drug development, particularly in targeting specific molecular pathways involved in disease processes.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and agrochemicals. Its unique chemical properties make it suitable for formulating products that require enhanced stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with substitutions on the phenyl ring, including:

  • Substituent type : Chloro (-Cl), trifluoromethyl (-CF₃), methyl (-CH₃), and trifluoromethoxy (-OCF₃).
  • Substituent position : Ortho (2-) vs. para (4-).

Comparative Analysis

Table 1: Physical and Commercial Properties of Cyclobutane-Carboxylic Acid Derivatives
Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Price (1g) Source
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid -Cl (para) 210.65 80–82 ¥4,800 Kanto Reagents
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid -CF₃ (ortho) 243.17* N/A N/A American Elements
1-(4-(Trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid -OCF₃ (para) 274.21 N/A €407.00 CymitQuimica
1-(2-Methylphenyl)cyclobutane-1-carboxylic acid -CH₃ (ortho) 204.26 N/A Inquire CymitQuimica

*Note: Molecular weight for 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid recalculated based on formula C₁₂H₁₁F₃O₂; original data in contains inconsistencies.

Key Observations

Substituent Effects on Melting Point: The 4-chloro derivative exhibits a defined melting point (80–82°C), likely due to its para-substitution pattern, which allows for symmetrical crystal packing .

Electronic and Steric Influence: The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than -Cl or -CH₃, which could enhance the acidity of the carboxylic acid moiety compared to methyl-substituted analogs.

Commercial Availability and Cost :

  • The para-trifluoromethoxy analog is priced at €407.00 per gram, reflecting the synthetic complexity of introducing -OCF₃ groups . By contrast, the 4-chloro derivative is more affordable (¥4,800 per 5g), likely due to simpler synthesis .

Research and Application Insights

  • Synthetic Utility: Cyclobutane-carboxylic acids are frequently used in peptide coupling reactions.
  • Structure-Activity Relationships (SAR) : Ortho-substituted trifluoromethoxy or trifluoromethyl groups may improve metabolic stability in drug candidates due to increased electronegativity and resistance to enzymatic degradation.

Limitations and Data Gaps

  • Limited physicochemical data (e.g., solubility, pKa) are available for the target compound and its analogs, restricting deeper mechanistic comparisons.
  • The ortho-trifluoromethoxy isomer (target compound) lacks direct pricing or synthetic protocols in the provided evidence, necessitating extrapolation from para-substituted analogs.

Biological Activity

1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid (CAS No. 1260801-50-0) is a chemical compound with notable potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique trifluoromethoxy group and cyclobutane ring structure contribute to its biological activity, making it a subject of interest in various research domains, including cancer therapy and enzyme inhibition.

  • Molecular Formula : C12H11F3O3
  • Molecular Weight : 260.21 g/mol
  • Structural Features : The trifluoromethoxy group enhances the compound's lipophilicity, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy substituent increases binding affinity and selectivity, potentially modulating various biological pathways relevant to disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-cancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific oncogenic pathways.
  • Enzyme Inhibition : The compound has been shown to affect enzyme activities, which is crucial for understanding its role in metabolic pathways.
  • Anti-mycobacterial Properties : Recent findings indicate potential efficacy against Mycobacterium tuberculosis, with a focus on inhibiting energy metabolism pathways.

Case Study 1: Anti-cancer Effects

A study published in 2022 explored the anti-cancer properties of compounds similar to this compound. It was found that derivatives of this compound could inhibit cell proliferation in various cancer cell lines. The mechanism involved interference with cell cycle progression and induction of apoptosis.

Case Study 2: Mycobacterial Inhibition

In a screening of compounds for anti-tuberculosis activity, this compound demonstrated significant inhibition of M. tuberculosis growth. The minimum inhibitory concentration (MIC) was determined to be below 20 µM, indicating strong potential for further development as an anti-TB agent .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaMIC (µM)Notable Features
1-[2-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acidC12H11F3O2>20Lacks the trifluoromethoxy group
3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acidC12H11F3O3<10Hydroxylation enhances solubility
1-[2-(Difluoromethoxy)phenyl]cyclobutane-1-carboxylic acidC12H11F2O3>30Reduced biological activity due to fewer fluorine atoms

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization or coupling reactions. For structurally similar cyclobutane-carboxylic acids (e.g., 3-(trifluoromethyl)cyclobutane-1-carboxylic acid), reaction conditions such as temperature control, inert atmospheres, and solvent selection are critical to minimize side reactions and improve yield . Hydrolysis of intermediate esters or amides under aqueous basic conditions may also be employed, as seen in analogs like 1-(2-fluorophenyl)cyclobutane-1-carbonyl chloride .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the stereochemistry of the cyclobutane ring and substituents. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can monitor reaction progress and purity, as demonstrated in syntheses of related cyclobutane derivatives . Mass spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy further validate molecular weight and functional groups .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow general chemical safety protocols: use personal protective equipment (PPE), conduct reactions in fume hoods, and avoid inhalation or skin contact. For structurally similar fluorinated compounds (e.g., 2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid), safety data sheets (SDS) should be requested from suppliers, and waste disposal must comply with institutional guidelines .

Advanced Research Questions

Q. How does the stereoelectronic environment of the cyclobutane ring affect the compound's reactivity in medicinal chemistry applications?

  • Methodological Answer : The cyclobutane ring introduces angle strain, which can enhance reactivity in ring-opening reactions or stabilize transition states in enzyme binding. The trifluoromethoxy group at the 2-position of the phenyl ring increases electron-withdrawing effects, potentially modulating bioactivity. Comparative studies on analogs (e.g., 3-(trifluoromethyl)cyclobutane-1-carboxylic acid) show that substituent positioning impacts steric interactions and metabolic stability .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across different studies?

  • Methodological Answer : Reproduce experiments under standardized conditions (e.g., solvent polarity, temperature, pH). For example, discrepancies in solubility may arise from polymorphic forms or impurities. Techniques like X-ray crystallography (used in 1-hydroxycyclobutane-1-carboxylic acid studies) can clarify solid-state behavior . Stability studies under varying storage conditions (e.g., light, humidity) are also critical .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound during synthesis?

  • Methodological Answer : Chiral auxiliaries or catalysts can enforce stereochemical control. For cyclobutane derivatives, asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated hydrolysis) has been successful. Evidence from (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid synthesis highlights the role of chiral column chromatography in isolating enantiomers .

Q. How can computational modeling predict the biological activity of this compound against target enzymes?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulations (e.g., AutoDock Vina) evaluate binding affinities to enzyme active sites. Studies on analogs like (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid demonstrate correlations between computed binding energies and experimental IC50 values .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to design experiments to validate hypotheses?

  • Methodological Answer : Conduct in vitro microsomal stability assays (e.g., liver microsomes from multiple species) under controlled pH and temperature. Compare half-life (t₁/₂) values with structurally related compounds (e.g., methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate) to identify metabolic hotspots . LC-MS/MS can track metabolite formation and validate degradation pathways.

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